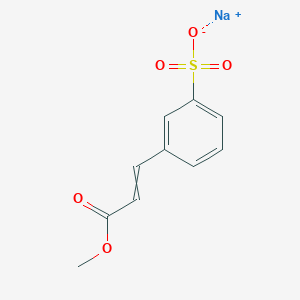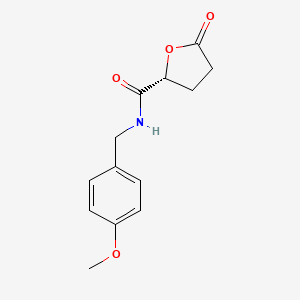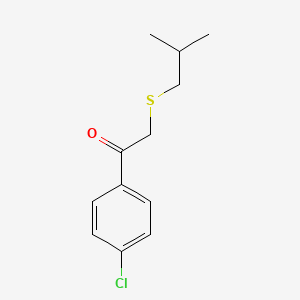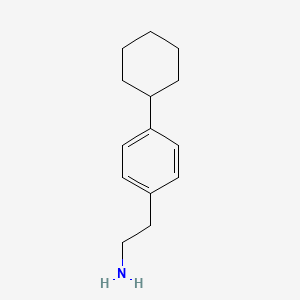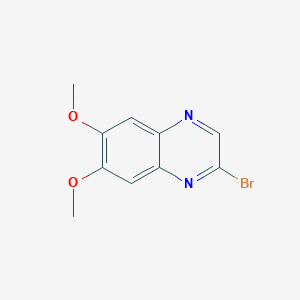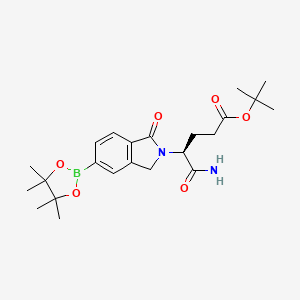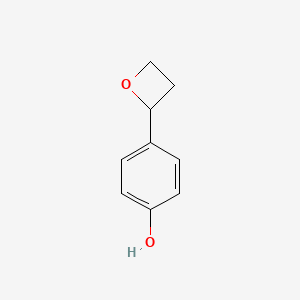
4-(Oxetan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Oxetan-2-yl)phenol is an organic compound featuring an oxetane ring attached to a phenol group The oxetane ring is a four-membered heterocyclic structure containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-2-yl)phenol typically involves the formation of the oxetane ring followed by its attachment to a phenol group. One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring from the corresponding carbonyl compound . Another approach involves the cyclization of diols or the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition .
Industrial Production Methods: Industrial production of oxetane derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Photoredox methods and the use of vinyl sulfonium ions in the presence of photocatalysts have also been explored for the industrial synthesis of oxetane-containing compounds .
化学反应分析
Types of Reactions: 4-(Oxetan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxetane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
科学研究应用
4-(Oxetan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
作用机制
The mechanism of action of 4-(Oxetan-2-yl)phenol involves its interaction with various molecular targets and pathways. The oxetane ring’s strained structure allows it to act as a hydrogen-bond acceptor and donor, facilitating interactions with enzymes and receptors. This compound can modulate kinase activity, making it a valuable tool in medicinal chemistry for developing kinase inhibitors .
相似化合物的比较
Oxetane: A simple four-membered ring with one oxygen atom.
Tetrahydrofuran: A five-membered ring with one oxygen atom, less strained than oxetane.
Epoxide: A three-membered ring with one oxygen atom, highly reactive due to ring strain.
Uniqueness: 4-(Oxetan-2-yl)phenol stands out due to the combination of the oxetane ring and phenol group, which imparts unique reactivity and potential bioactivity. The oxetane ring’s strain and ability to form hydrogen bonds make it a versatile scaffold in drug design and materials science .
属性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC 名称 |
4-(oxetan-2-yl)phenol |
InChI |
InChI=1S/C9H10O2/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9-10H,5-6H2 |
InChI 键 |
CTXXHGAISMWTHK-UHFFFAOYSA-N |
规范 SMILES |
C1COC1C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



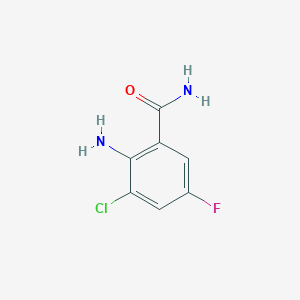

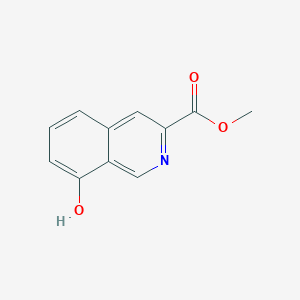
![3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)
